(6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid
Overview
Description
Scientific Research Applications
Antibacterial Activity
- Synthesis and Antibacterial Activity : A study focused on synthesizing various derivatives of 6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid, including triazoles, and tested their antibacterial efficacy against several bacteria including S.aureus and E.coli. The structures of these compounds were confirmed through elemental and spectral analysis (Singh et al., 2010).
Pharmacological Activities
- Synthesis and Pharmacological Activities : Another study synthesized various 6-bromoquinazolinone derivatives, known for pharmacological properties such as anti-inflammatory, analgesic, and anti-bacterial effects. The synthesized compounds were tested for their pharmacological activities, showing efficacy in comparison to standard treatments (Rajveer et al., 2010).
Synthesis of Novel Derivatives
- Development of New Derivatives : Research has been conducted on synthesizing novel derivatives using (6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid. For instance, the reaction with acyl chloride yielded various significant compounds, which can potentially lead to new pharmaceutical applications (Avetisyan et al., 2004).
Anti-Inflammatory and Analgesic Agents
- Potential NSAIDs and Analgesics : A series of compounds derived from 6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid were synthesized and evaluated for their potential as non-steroidal anti-inflammatory and analgesic agents. The study highlights the significant activity of these compounds in comparison to standard drugs (Kumar et al., 2014).
Safety And Hazards
properties
IUPAC Name |
2-(6-hydroxy-2-methyl-4-oxoquinazolin-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-6-12-9-3-2-7(14)4-8(9)11(17)13(6)5-10(15)16/h2-4,14H,5H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCTUFDANZNKET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)O)C(=O)N1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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